tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
CAS No.:
Cat. No.: VC15935859
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate -](/images/structure/VC15935859.png)
Specification
Molecular Formula | C13H24N2O2 |
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Molecular Weight | 240.34 g/mol |
IUPAC Name | tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-10-7-13(8-14-9-13)5-6-15(10)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3 |
Standard InChI Key | WMQCBDXKJFZRER-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2(CCN1C(=O)OC(C)(C)C)CNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate belongs to the diazaspirocyclic family, characterized by a seven-membered ring fused to a five-membered ring via a shared nitrogen atom. The spiro[3.5]nonane system incorporates two nitrogen atoms at positions 2 and 7, with a methyl substituent at position 6 and a Boc group at position 7 . The Boc group enhances solubility and stability during synthetic processes, making the compound amenable to further derivatization .
Key Structural Attributes:
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Spirocyclic Core: Ensures conformational rigidity, critical for binding to biological targets.
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Boc Protecting Group: Facilitates selective deprotection during multi-step syntheses.
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Methyl Substituent: Influences steric and electronic properties, modulating reactivity and pharmacokinetics .
Physical and Chemical Properties
Data from suppliers and safety sheets indicate the following properties:
Property | Value |
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Molecular Formula | C₁₃H₂₄N₂O₂ |
Molecular Weight | 240.34 g/mol |
Purity (Supplier Specification) | ≥97% |
Stability | Stable under inert conditions |
The compound’s density, melting point, and boiling point remain unspecified in available literature, though its synthetic intermediates suggest sensitivity to moisture and oxygen .
Synthetic Methodologies
Seven-Step Synthesis from Ethyl Malonate (Patent CN111620869A)
A patented route involves seven sequential reactions starting from ethyl malonate :
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Step 1: Ethyl malonate reacts in ethanol (25–80°C, 5 h) to yield compound 2.
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Step 2: Lithium borohydride reduction in tetrahydrofuran (0–70°C, 2.5 h) produces diol 3.
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Step 3: Tosylation with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 h) forms compound 4.
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Step 4: Cyclization via cesium carbonate in acetonitrile (25–90°C, 3 h) generates spirocyclic intermediate 5.
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Step 5: Magnesium-mediated reduction in methanol (25–80°C, 1 h) yields amine 6.
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Step 6: Boc protection with Boc anhydride in dichloromethane (25°C, 12 h) affords compound 7.
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Step 7: Palladium-catalyzed hydrogenolysis in methanol (25°C, 3 h) delivers the final product .
Advantages:
Limitations:
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Multi-step process increases risk of intermediate degradation.
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Palladium catalysts necessitate rigorous purification to meet pharmaceutical standards .
Alternative Route via Epoxidation (Patent CN102659678B)
A shorter synthesis employs epoxidation and ring expansion:
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Reaction 1: Compound II reacts with compound V to form intermediate VI.
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Reaction 2: Epoxidation and ring expansion of VI yield the target compound .
Advantages:
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Fewer steps (total yield: 70.7%).
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Avoids transition-metal catalysts, reducing cost and purification complexity .
Pharmaceutical Applications
Chemokine Receptor Modulation
The compound serves as a precursor to CCR3/CCR5 antagonists, implicated in HIV entry inhibition and inflammatory disease treatment . Structural analogs demonstrate nanomolar affinity for these receptors, underscoring its value in drug discovery .
Enzyme Inhibition
Derivatives act as fatty acid amide hydrolase (FAAH) inhibitors, potential therapeutics for pain and neurodegeneration . The spirocyclic core enhances target selectivity by mimicking natural substrate conformations .
Industrial Supply and Quality Control
Supplier Specifications
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume